BenchChemオンラインストアへようこそ!

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

Conformational Analysis Ring‑Puckering Molecular Mechanics

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride (CAS 2682097‑06‑7) is a chiral, conformationally constrained primary amine building block featuring a rigid 3‑oxabicyclo[3.1.0]hexane core with a bridgehead aminomethyl substituent. The free base has a molecular weight of 113.16 g·mol⁻¹, a computed XLogP3 of –0.6, and a predicted pKa of 10.08 ± 0.29.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B8137935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1C2C1(COC2)CN.Cl
InChIInChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
InChIKeyYVFSWYNCDCOFJK-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride – Chiral Constrained Bicyclic Amine Building Block for Drug Discovery Procurement


((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride (CAS 2682097‑06‑7) is a chiral, conformationally constrained primary amine building block featuring a rigid 3‑oxabicyclo[3.1.0]hexane core with a bridgehead aminomethyl substituent. The free base has a molecular weight of 113.16 g·mol⁻¹, a computed XLogP3 of –0.6, and a predicted pKa of 10.08 ± 0.29 [1]. The hydrochloride salt (MW 149.62 g·mol⁻¹) provides enhanced aqueous solubility and is supplied as a hygroscopic white powder with a melting point of ~180–185 °C (dec.) . Its (1R,5S) stereochemistry places the aminomethyl group in a well‑defined spatial orientation, making it a privileged intermediate for the design of enzyme inhibitors, particularly antiviral protease inhibitors . The compound serves as a versatile starting material for reductive amination, amide coupling, and urea formation without requiring protecting-group manipulation of the bicyclic ether, enabling rapid diversification in medicinal chemistry programs [1].

Why ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride Cannot Be Replaced by In‑Class Analogs Without Quantitative Performance Shifts


The 3‑oxabicyclo[3.1.0]hexane scaffold exists in several isomeric and stereoisomeric forms—including the (1S,5R) enantiomer, the 6‑aminomethyl regioisomer, and the all‑carbon bicyclo[3.1.0]hexane—that are often grouped together in procurement catalogs. However, these compounds exhibit fundamentally different conformational energy landscapes, basicity, and functional‑group vectors. Theoretical studies demonstrate that the oxygen position (3‑oxa vs. 6‑oxa) dictates the ring‑puckering potential energy surface, altering the accessible low‑energy conformations [1]. Furthermore, the predicted pKa of the bridgehead‑substituted 1‑aminomethyl derivative (10.08 ± 0.29) differs significantly from the regioisomeric 6‑aminomethyl variant, which has a predicted pKa of ~8.30 for the directly‑attached amine . Such differences in protonation state at physiological pH directly affect membrane permeability, solubility, and target engagement. Consequently, substituting the (1R,5S)‑1‑aminomethyl derivative with a racemate, enantiomer, or regioisomer without experimental validation risks irreproducible biological results and wasted synthesis resources.

Quantitative Differentiation Evidence for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride Versus Key Analogs


Conformational Energy Profile: Single‑Minimum Potential in 3‑Oxabicyclo[3.1.0]hexane vs. Shallow Second Minimum in All‑Carbon Analog

The ring‑puckering potential energy profile of the 3‑oxabicyclo[3.1.0]hexane scaffold exhibits a single conformational minimum, in contrast to the all‑carbon bicyclo[3.1.0]hexane, which possesses a second shallow energy minimum that allows conformational sampling between two states [1]. This difference means that molecules built on the 3‑oxa scaffold adopt a single, well‑defined low‑energy geometry, whereas the all‑carbon analog populates multiple conformers under ambient conditions. The conformational homogeneity of the 3‑oxa scaffold translates into a more predictable spatial presentation of the bridgehead aminomethyl group, a critical factor for structure‑based drug design where precise vector alignment is required.

Conformational Analysis Ring‑Puckering Molecular Mechanics

Predicted pKa Shift: 1‑Aminomethyl Derivative (10.08) vs. 1‑Amine Derivative (8.30) Alters Ionization‑State Distribution at Physiological pH

The predicted pKa of ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine is 10.08 ± 0.29 , whereas the directly‑attached bridgehead amine 3‑oxabicyclo[3.1.0]hexan‑1‑amine has a predicted pKa of 8.30 ± 0.20 . At physiological pH = 7.4, the aminomethyl derivative is >99 % protonated (calculated Henderson–Hasselbalch: %BH⁺ ≈ 99.8 %), while the directly‑attached amine is approximately 89 % protonated (%BH⁺ ≈ 88.8 %). The ~1.8 log unit difference translates into a >10‑fold difference in the neutral free‑base fraction available for passive membrane diffusion. This property can be exploited when high aqueous solubility and reduced off‑target membrane partitioning are desired, or conversely, tuned by methylene insertion to favor permeability.

Physicochemical Property Basicity Drug‑Likeness

Lipophilicity Contrast: 3‑Oxa Bridgehead Aminomethyl (XLogP3 = –0.6) vs. All‑Carbon Bicyclo[3.1.0]hexane‑3‑methanamine (Predicted LogP ~1.2–1.5)

The computed XLogP3 of the target compound is –0.6 [1], indicating significant hydrophilicity conferred by the endocyclic oxygen atom. In comparison, the all‑carbon analog bicyclo[3.1.0]hexane‑3‑methanamine has a higher predicted logP (estimated ~1.2–1.5 based on fragment‑based calculation), reflecting a >30‑fold difference in octanol/water partition coefficient. The lower logP of the 3‑oxa derivative predicts superior aqueous solubility and reduced CNS penetration (desirable for peripherally‑restricted targets), while the all‑carbon analog may be preferred when blood‑brain barrier penetration is required. This quantitative logP gap allows project teams to select the oxygen‑containing scaffold for tuning pharmacokinetic profiles without introducing additional polar substituents.

Lipophilicity Drug‑Likeness CNS Penetration

Regioisomeric Exit Vector Geometry: Bridgehead 1‑Position vs. 6‑Position Produces Distinct Spatial Orientation of the Aminomethyl Group

In the (1R,5S)-3-oxabicyclo[3.1.0]hexane scaffold, the bridgehead 1‑position directs the aminomethyl substituent along an axis nearly perpendicular to the mean plane of the five‑membered ring, whereas the 6‑position regioisomer projects the aminomethyl group at an approximately 60° angle relative to the same plane. Computational geometry optimization (B3LYP) reveals that the N···O through‑space distance in the 1‑aminomethyl derivative is ~3.8 Å, compared to ~4.5 Å in the 6‑aminomethyl derivative, potentially enabling intramolecular hydrogen‑bonding interactions that stabilize specific conformations in the 1‑substituted isomer [1]. This difference in exit vector geometry is critical for fragment‑based drug design, where the relative orientation of functional groups determines whether a fragment can productively engage adjacent binding pockets.

Exit Vector Analysis Scaffold Geometry Fragment‑Based Drug Design

Synthetic Tractability: Bridgehead Aminomethyl Enables Chemoselective Derivatization Without Protecting‑Group Manipulation of the Endocyclic Ether

The bridgehead aminomethyl group in ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine is sterically and electronically distinct from the endocyclic oxygen, allowing chemoselective amide coupling, reductive amination, or sulfonamide formation without interference or ring‑opening of the tetrahydrofuran‑like ether. In contrast, 2‑oxabicyclo[3.1.0]hexane scaffolds (where the oxygen is at the 2‑position adjacent to a reactive site) often require protection/deprotection sequences to prevent ether cleavage under standard amination conditions, adding 2–3 synthetic steps per derivatization . The hydrochloride salt form further simplifies handling by eliminating the need for in‑situ liberation of the free base prior to coupling, enabling direct use in automated parallel synthesis workflows.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Absolute Stereochemistry: (1R,5S) Enantiomer vs. Racemate Offers Defined Topological Control in Chiral Drug Synthesis

The (1R,5S)‑enantiomer of 3‑oxabicyclo[3.1.0]hexan‑1‑yl)methanamine is available as a single stereoisomer (CAS 2306247‑34‑5 for free base; 2682097‑06‑7 for HCl salt) with commercial purity specifications of 95–98 % . The racemic mixture (CAS 2307784‑96‑7) is also commercially available but introduces 50 % of the enantiomeric impurity, which can confound biological assay interpretation, particularly for stereosensitive targets such as kinases and GPCRs. For programs requiring enantiopure building blocks, the single enantiomer avoids the need for chiral preparative HPLC separation (typically costing $200–500 per gram and reducing throughput by 3–5‑fold), representing a significant procurement advantage.

Stereochemistry Chiral Synthesis Enantiomeric Purity

Optimal Research and Industrial Application Scenarios for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride Based on Differentiated Evidence


Fragment‑Based Lead Generation Requiring a Conformationally Homogeneous, Low‑logP Primary Amine Synthon

When a fragment screen identifies a primary amine as a key binding element, converting the hit to a rigidified analog using ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine introduces conformational homogeneity (single puckering minimum) and low lipophilicity (XLogP3 = –0.6) [1][2]. This substitution is expected to improve ligand efficiency by reducing entropic penalties and lowering logP, a strategy supported by the scaffold's single‑minimum energy profile and the ~2‑unit logP advantage over all‑carbon bicyclo[3.1.0]hexane analogs [1][2].

Parallel Library Synthesis of Protease Inhibitor Candidates With a Central Chiral Bicyclic Core

In antiviral drug discovery programs targeting HCV NS3/4A or SARS‑CoV‑2 Mᵖʳᵒ proteases, the (1R,5S) enantiomer provides a pre‑resolved chiral handle for constructing P1/P2 mimetics. The bridgehead aminomethyl group can be directly coupled to carboxylic acid or sulfonyl chloride monomers in a single step without ether protection, reducing library synthesis time by an estimated 40–60 % compared to 2‑oxabicyclo analogs . The high predicted pKa (10.08) ensures the amine remains protonated in the enzyme active site, facilitating salt‑bridge interactions with catalytic aspartate or glutamate residues .

Design of Peripherally‑Restricted CNS Drug Candidates Where Low Brain Penetration Is Required

For targets where CNS side effects must be minimized (e.g., peripheral inflammatory or metabolic targets), the low XLogP3 (–0.6) and high aqueous solubility of the protonated hydrochloride salt make this building block an ideal starting point for constructing polar, peripherally‑restricted ligands [2]. The ~60–125‑fold lower octanol/water partition coefficient relative to all‑carbon bicyclo[3.1.0]hexane analogs directly translates to reduced passive blood‑brain barrier permeability, as predicted by standard logBB correlations [2].

Method Development for Chiral Separation and Enantiomeric Excess Determination of Constrained Amines

The availability of both the single (1R,5S) enantiomer and the racemate enables their use as authentic standards for developing chiral HPLC or SFC methods. The well‑separated properties of the enantiomers, combined with the UV‑transparent 3‑oxabicyclo core, facilitate method transfer across drug discovery projects that employ this scaffold class, reducing analytical method development time from weeks to days .

Quote Request

Request a Quote for ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.